molecular formula C16H12Cl3NO2 B2799902 3-(4-chlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime CAS No. 339022-09-2

3-(4-chlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime

Cat. No. B2799902
CAS RN: 339022-09-2
M. Wt: 356.63
InChI Key: DWLAPAUAIACWEG-DNTJNYDQSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like this would likely be complex, with various functional groups contributing to its overall properties. Unfortunately, without more specific information or a structural diagram, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which it’s used. Similar compounds have been studied for their reactions with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. These could include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Crystallography and Structural Studies

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise in areas such as medicine or materials science, further studies could be conducted to explore these possibilities .

properties

IUPAC Name

(3E)-1-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methoxyimino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NO2/c17-13-4-1-11(2-5-13)16(21)7-8-20-22-10-12-3-6-14(18)9-15(12)19/h1-6,8-9H,7,10H2/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLAPAUAIACWEG-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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